4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

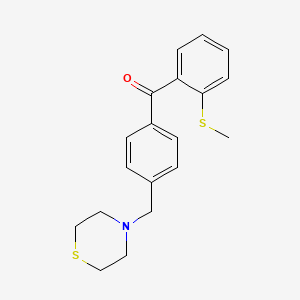

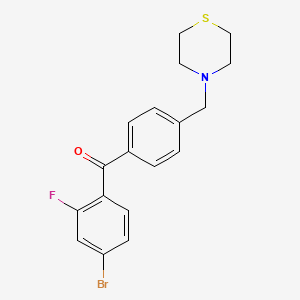

“4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898793-46-9 . It has a molecular weight of 331.82 and its IUPAC name is (4-chloro-2-fluorophenyl) [3- (1-piperidinylmethyl)phenyl]methanone .

Molecular Structure Analysis

The molecular formula of “4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone” is C19H19ClFNO . The InChI code for this compound is 1S/C19H19ClFNO/c20-16-7-8-17 (18 (21)12-16)19 (23)15-6-4-5-14 (11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 .科学研究应用

Synthesis and Chemical Transformations

Synthesis of Benzophenone Derivatives

Benzophenone derivatives, including those with fluoro and chloro substituents, have been synthesized for various applications. One study presents a short synthesis process for a chloro-fluoro benzophenone derivative, highlighting its potential for industrial-scale production (Karrer, Meier, & Pascual, 2000).

Antimicrobial and Detoxifying Properties

Benzophenone derivatives, including chloro and fluoro benzophenones, have been incorporated into cotton fabrics, showing antimicrobial activity and pesticide degradation ability under UV irradiation. This suggests their potential in developing functional textiles with enhanced properties (Hong & Sun, 2008).

Chemical Reaction Studies

The reactivity of fluoro-substituted compounds, including those with piperidine, has been explored in various chemical contexts. One study investigates the reaction dynamics of 2-fluorotropone with piperidine, offering insights into the unique chemical behaviors of such compounds (Pietra & Cima, 1971).

Medical and Biological Applications

Antiproliferative Activity

Benzophenones with fluoro and chloro substituents have shown significant antiproliferative activity against cancer cells. Compounds with these groups have been evaluated for their ability to activate DNA fragmentation in cancer cells, indicating potential therapeutic applications in oncology (Al‐Ghorbani et al., 2016).

Antitubercular Activities

Certain benzophenone derivatives have demonstrated notable antitubercular activities. Research indicates that compounds with cyclopropyl methanols synthesized from chloro-fluorobutyrophenone show promise in treating tuberculosis (Bisht et al., 2010).

Anti-Inflammatory Properties

Novel carboxamide and thioamide derivatives of benzophenone have been synthesized and evaluated for anti-inflammatory activity. These derivatives, which include chloro and fluoro groups, have demonstrated significant potential in reducing inflammation (Vinaya et al., 2009).

Environmental and Polymer Chemistry

Transformation in Water Treatment

The transformation pathways of benzophenone compounds during chlorination disinfection processes have been studied. These transformations can lead to the formation of toxic by-products, underlining the importance of understanding chemical changes in environmental contexts (Liu et al., 2016).

Development of Proton Exchange Membranes

Multiblock copolymers of sulfonated poly(benzophenone) derivatives, including those with chloro and fluoro groups, have been synthesized for use in proton exchange membranes. These copolymers show promising properties for applications in fuel cells and other energy-related technologies (Ghassemi, Ndip, & McGrath, 2004).

属性

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZHBYDGMVKPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643159 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-46-9 |

Source

|

| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)

![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)

![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)

![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)